Lobetyolin vs Lobetyol and Isolobetyol: Direct Cytotoxicity Comparison in PC-3 Prostate Cancer Cells
Lobetyolin demonstrates significantly greater anti-proliferative potency against PC-3 prostate cancer cells than its aglycone lobetyol or its structural isomer isolobetyol. In a direct head-to-head experiment using the same PC-3 cell line and MTT assay conditions, lobetyolin (compound 3) achieved an IC50 of 5.73 μM, while lobetyol (compound 2) required more than double the concentration (IC50 = 12.72 μM) to achieve comparable effect. Isolobetyol (compound 1), a newly identified polyacetylene, showed intermediate potency (IC50 = 6.76 μM) [1]. This 2.22-fold potency advantage is corroborated by a review that independently reports LBT IC50 = 5.7 μM versus lobetyol IC50 = 12.7 μM against the same cell line [2].
| Evidence Dimension | Anti-proliferative potency (IC50) against PC-3 prostate cancer cells |
|---|---|
| Target Compound Data | Lobetyolin IC50 = 5.73 μM (also reported as 5.7 μM) |
| Comparator Or Baseline | Lobetyol IC50 = 12.72 μM; Isolobetyol IC50 = 6.76 μM |
| Quantified Difference | Lobetyolin is 2.22-fold more potent than lobetyol (5.73 vs 12.72 μM); 1.18-fold more potent than isolobetyol (5.73 vs 6.76 μM) |
| Conditions | PC-3 human prostate cancer cell line; MTT assay; 24-hour incubation; compounds isolated from Platycodon grandiflorum root and identified by HR-MS and NMR |
Why This Matters
For researchers studying polyacetylene structure-activity relationships, lobetyolin's 2.2-fold potency gain over lobetyol demonstrates that mono-glucosylation at the C-1 position is a critical pharmacophoric feature, guiding procurement toward the glycoside rather than the aglycone for cellular assays.
- [1] Li W. Isolobetyol, a new polyacetylene derivative from Platycodon grandiflorum root. Natural Product Research. 2022;36(10):2450-2455. doi:10.1080/14786419.2020.1782409 View Source
- [2] Bailly C. Anticancer Properties of Lobetyolin, an Essential Component of Radix Codonopsis (Dangshen). Natural Products and Bioprospecting. 2021;11(2):143-153. doi:10.1007/s13659-020-00283-9 View Source
